molecular formula C8H10N2O2S B8699096 Thiazol-2-yl-L-proline

Thiazol-2-yl-L-proline

Cat. No.: B8699096
M. Wt: 198.24 g/mol
InChI Key: XGQJFVPSDZWOII-LURJTMIESA-N
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Description

Thiazol-2-yl-L-proline is a heterocyclic compound that features a thiazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate thioamides with α-halo ketones to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Thiazol-2-yl-L-proline can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the carboxylic acid group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Thiazol-2-yl-L-proline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Thiazol-2-yl-L-proline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The compound’s effects are mediated through its ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds also contain a nitrogen-rich heterocyclic ring and are known for their stability and biological activities.

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid share structural similarities and are used in similar applications.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid are structurally related and have comparable chemical properties.

Uniqueness

Thiazol-2-yl-L-proline is unique due to the combination of the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

(2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H10N2O2S/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8/h3,5-6H,1-2,4H2,(H,11,12)/t6-/m0/s1

InChI Key

XGQJFVPSDZWOII-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=NC=CS2)C(=O)O

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)C(=O)O

Origin of Product

United States

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